molecular formula C17H16N4OS B2611106 (E)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035018-06-3

(E)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2611106
CAS No.: 2035018-06-3
M. Wt: 324.4
InChI Key: DBLZWDHEIIZCOO-VOTSOKGWSA-N
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Description

(E)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a recognized and potent ATP-competitive inhibitor that exhibits high selectivity for the p38α mitogen-activated protein kinase (MAPK) isoform [1] . The p38 MAPK pathway is a central signaling node that regulates cellular responses to stress and inflammatory cytokines, making it a critical area of study in immunology, oncology, and neurodegenerative diseases [2] . This compound serves as an essential pharmacological tool for elucidating the specific roles of p38α in complex biological processes. Researchers utilize this inhibitor to probe mechanisms of cytokine production, apoptosis, and cell differentiation, providing foundational insights for understanding the pathophysiology of rheumatoid arthritis, Crohn's disease, and other inflammation-driven conditions [3] . By effectively suppressing p38α activation, it enables the study of downstream effects on transcription factors and gene expression, offering a powerful means to validate p38α as a therapeutic target in preclinical research models.

Properties

IUPAC Name

(E)-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c22-16(7-6-14-4-3-13-23-14)19-9-11-21-12-10-20-17(21)15-5-1-2-8-18-15/h1-8,10,12-13H,9,11H2,(H,19,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLZWDHEIIZCOO-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological evaluations, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.

Structural Characteristics

The compound is characterized by a complex structure that includes:

  • Pyridine and imidazole rings, which are known for their roles in biological systems.
  • A thiophene moiety that contributes to its electronic properties.

The molecular formula is C15H16N4SC_{15}H_{16}N_{4}S with a molecular weight of approximately 284.38 g/mol.

Synthesis

The synthesis of (E)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:

  • Formation of the imidazole ring via cyclization.
  • Alkylation with pyridine derivatives.
  • Introduction of the thiophene group through coupling reactions.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyridine and thiophene have been evaluated against various bacterial strains, including Staphylococcus aureus. The structure–activity relationship (SAR) indicates that modifications in the thiophene and imidazole rings can enhance antimicrobial potency.

CompoundActivity (MIC μg/mL)Target Organism
Compound A8S. aureus
Compound B16E. coli
(E)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamideTBDTBD

Anticancer Activity

The compound has shown promise in anticancer assays, particularly against various cancer cell lines. The mechanism of action may involve:

  • Induction of apoptosis.
  • Inhibition of cell proliferation through cell cycle arrest.

Research findings indicate that the compound significantly reduces cell viability in tested cancer cell lines with IC50 values ranging from 5 to 20 µM.

Cell LineIC50 (µM)
HeLa10
MCF715
A54912

The biological activity of this compound can be attributed to:

  • Inhibition of key enzymes : Such as kinases involved in cancer progression.
  • Interaction with DNA : Potential intercalation or groove binding leading to disruption of replication processes.

Case Studies

In a recent case study, a derivative of this compound was tested for its effects on fibrotic pathways in liver cells. The results indicated a significant reduction in collagen deposition, suggesting potential applications in treating fibrotic diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of the target compound with four structurally related molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Biological Activity Reference
(E)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide C₁₇H₁₆N₄OS 324.40 Pyridinyl-imidazole, thiophenyl acrylamide, E-configuration Not explicitly reported; inferred kinase or antimicrobial potential from analogs
(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (4112) C₂₀H₂₀N₄OS 364.46 Indole, thiophene, Z/E mixed stereochemistry, propylamine chain Kinase inhibition (hypothesized from synthetic pathway and structural similarity)
MMV1: N-[(oxan-4-yl)methyl]-5-(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine C₁₂H₁₄N₄OS 278.33 Imidazo-thiadiazole core, thiophene, oxane substituent CntA inhibitor (antimicrobial target)
(E)-N-(2-(dimethylamino)ethyl)-3-(1H-indol-3-yl)-N-(pyridin-2-yl)acrylamide C₂₀H₂₁N₅O 347.42 Indole, pyridine, dimethylaminoethyl chain, E-configuration FAK inhibitor (IC₅₀ = 8.37 µM in triple-negative breast cancer)

Key Comparative Insights

Structural Variations and Bioactivity

Heterocyclic Core Modifications: The target compound’s pyridinyl-imidazole system (vs. Replacement of indole (in compound 4112 and ’s FAK inhibitor) with thiophene in the target compound may reduce π-stacking interactions but improve metabolic stability due to sulfur’s electronegativity .

Stereochemical Impact :

  • The E-configuration in the target compound and ’s FAK inhibitor ensures optimal planar alignment for hydrophobic pocket binding, whereas Z/E mixtures (e.g., compound 4112) could diminish potency .

Substituent Effects: The ethyl linker in the target compound balances flexibility and steric bulk, contrasting with the dimethylaminoethyl chain in ’s compound, which introduces basicity for solubility and charge-based interactions .

Molecular Weight and Drug-Likeness
  • The target compound (324.40 g/mol) falls within Lipinski’s rule of five (<500 g/mol), suggesting favorable oral bioavailability compared to bulkier analogs like compound 4112 (364.46 g/mol) .
  • MMV1’s lower molecular weight (278.33 g/mol) may enhance membrane permeability but reduce target specificity .

Q & A

Q. How can researchers optimize the synthesis of (E)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide to improve yield and purity?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including coupling pyridine-imidazole intermediates with thiophene-acrylamide precursors. Key factors for optimization include:

  • Reagent Selection : Use activated intermediates like acryloyl chloride for efficient amide bond formation .
  • Solvent and Temperature : Polar aprotic solvents (e.g., THF or DMF) at 0–25°C minimize side reactions .
  • Catalysts : Employ coupling agents such as HATU or DCC for enhanced reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/ether) ensures high purity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity of pyridine, imidazole, thiophene, and acrylamide groups. For example, the (E)-configuration of the acrylamide double bond shows a coupling constant J = 15–16 Hz in ¹H NMR .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ expected for C₁₉H₁₈N₄OS: 367.1225) .
  • FTIR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (aromatic C-H) confirm functional groups .

Q. How can researchers resolve contradictions in crystallographic data for similar acrylamide derivatives?

Methodological Answer:

  • Refinement Software : Use SHELXL for small-molecule refinement to address disordered atoms or twinning .
  • Validation Tools : Check for outliers using R-factors and Coot for electron density maps. For example, highlights using X-RED for data integration .
  • Complementary Techniques : Pair X-ray diffraction with DFT calculations (e.g., Gaussian) to validate bond lengths/angles .

Advanced Research Questions

Q. What computational strategies predict the reactivity of the pyridine-imidazole-thiophene scaffold in biological systems?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with targets like kinases or GPCRs. For example, notes pyrimidine derivatives’ affinity for enzyme active sites .
  • MD Simulations : GROMACS or AMBER simulate binding stability over 100+ ns trajectories, focusing on hydrogen bonds with imidazole N-H and thiophene π-π stacking .
  • QSAR Models : Train models on datasets of structurally related compounds to predict IC₅₀ values for anti-inflammatory or anticancer activity .

Q. How can researchers design experiments to probe the mechanism of thiophene ring oxidation in this compound?

Methodological Answer:

  • Controlled Oxidation : Treat with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C. Monitor sulfoxide/sulfone formation via LC-MS and ¹H NMR (upfield shifts of thiophene protons) .
  • Radical Trapping : Use TEMPO to confirm radical intermediates in aerobic oxidation pathways .
  • DFT Calculations : Analyze transition states (B3LYP/6-31G*) to identify rate-limiting steps and substituent effects on oxidation .

Q. What strategies address discrepancies in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify phase I/II metabolites (e.g., hydroxylation at imidazole C2) .
  • PK/PD Modeling : Use WinNonlin to correlate plasma concentration-time profiles with efficacy in animal models .
  • Off-Target Screening : Perform kinase profiling (Eurofins) to rule out non-specific binding .

Structural and Mechanistic Questions

Q. How does the (E)-configuration of the acrylamide group influence molecular interactions?

Methodological Answer: The (E)-configuration ensures a planar geometry, enabling:

  • Hydrogen Bonding : Amide NH forms H-bonds with backbone carbonyls (e.g., kinase ATP-binding pockets) .
  • Conformational Rigidity : Stabilizes interactions with hydrophobic pockets via thiophene and pyridine rings .
  • Validation : Compare (E) and (Z) isomers via NOESY NMR (absence of NOE between acrylamide NH and β-H confirms (E)-configuration) .

Q. What crystallographic challenges arise during structure determination of this compound?

Methodological Answer:

  • Disorder : Imidazole and thiophene rings may exhibit rotational disorder. Mitigate by collecting data at 100 K and using SHELXD for twin refinement .
  • Weak Diffraction : Crystallize via vapor diffusion (e.g., methanol/water) to improve crystal quality .
  • Data Contradictions : Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to resolve packing ambiguities .

Methodological Resources

  • Synthesis Protocols : .
  • Spectroscopic Validation : .
  • Computational Tools : (DFT), (SHELX).
  • Biological Assays : .

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